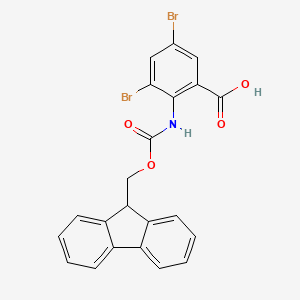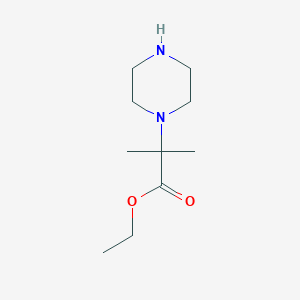
2-(3-Bromo-4-fluorophenyl)-2-methylpropanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10BrFO2. This compound is characterized by the presence of both bromine and fluorine atoms on a phenyl ring, which is attached to a propanoic acid moiety. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid typically involves the bromination and fluorination of a suitable precursor. One common method involves the use of 3-bromo-4-fluorobenzaldehyde as a starting material. This compound can be synthesized by reacting 3-bromo-4-fluorobenzaldimines with alcohols in the presence of a catalyst . The resulting aldehyde is then subjected to further reactions to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of 2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms enhances the compound’s binding affinity to target proteins, potentially leading to inhibition of enzymatic activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-fluorophenylboronic acid: Shares the same phenyl ring substitution pattern but differs in the functional group attached to the ring.
4-Bromo-3-fluorophenylboronic acid: Another similar compound with a different arrangement of substituents on the phenyl ring.
Uniqueness
2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid is unique due to the combination of bromine and fluorine atoms on the phenyl ring along with the propanoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10BrFO2 |
|---|---|
Poids moléculaire |
261.09 g/mol |
Nom IUPAC |
2-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10BrFO2/c1-10(2,9(13)14)6-3-4-8(12)7(11)5-6/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
RGLGKHOYDCUMIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C=C1)F)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)











![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)

